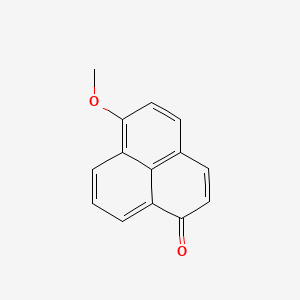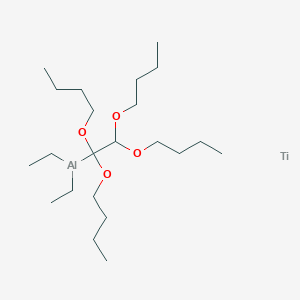
Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium is a complex organometallic compound that features both aluminum and titanium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium typically involves the reaction of diethylaluminum chloride with tetrabutoxytitanium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic intermediates. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of aluminum and titanium.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or phenols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aluminum and titanium oxides, reduced organometallic species, and substituted derivatives of the original compound.
Scientific Research Applications
Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including nanomaterials and composites.
Chemistry: It serves as a reagent in organic synthesis, facilitating various transformations due to its unique reactivity.
Biology and Medicine:
Mechanism of Action
The mechanism by which Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium exerts its effects involves the coordination of the aluminum and titanium centers with substrates. This coordination activates the substrates towards various chemical transformations. The molecular targets include unsaturated hydrocarbons in polymerization reactions and functional groups in organic synthesis. The pathways involved often include the formation of transient organometallic intermediates that facilitate the desired transformations.
Comparison with Similar Compounds
Similar Compounds
- Diethylaluminum chloride
- Tetrabutoxytitanium
- Triethylaluminum
- Titanium tetrachloride
Uniqueness
Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium is unique due to the presence of both aluminum and titanium in its structure, which imparts distinct reactivity and catalytic properties. Unlike simpler organometallic compounds, it can participate in a wider range of chemical reactions and offers enhanced stability and selectivity in catalytic processes.
Properties
CAS No. |
56731-91-0 |
|---|---|
Molecular Formula |
C22H47AlO4Ti |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium |
InChI |
InChI=1S/C18H37O4.2C2H5.Al.Ti/c1-5-9-13-19-17(20-14-10-6-2)18(21-15-11-7-3)22-16-12-8-4;2*1-2;;/h17H,5-16H2,1-4H3;2*1H2,2H3;; |
InChI Key |
KVZUSUGXCYJARD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(OCCCC)(OCCCC)[Al](CC)CC)OCCCC.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)

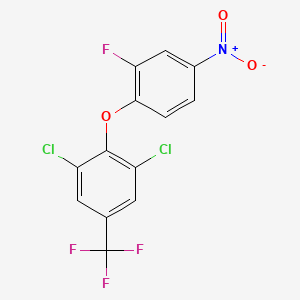
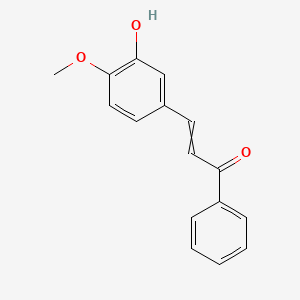


![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
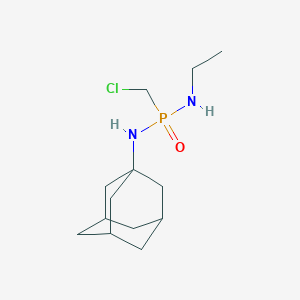
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
